molecular formula C18H16ClN3O4 B2978073 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-25-2

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2978073
CAS No.: 941978-25-2
M. Wt: 373.79
InChI Key: UJBKUKUZZXGOBY-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a piperidinyl phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(2-oxopiperidin-1-yl)aniline under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 2-amino-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperidinyl group.

Scientific Research Applications

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of the oxopiperidinyl group, which imparts specific chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and influence its reactivity in chemical transformations.

Properties

IUPAC Name

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBKUKUZZXGOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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